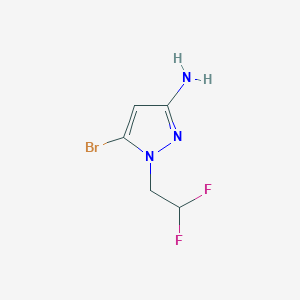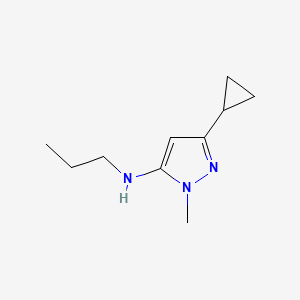![molecular formula C13H18FN5 B11739886 3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11739886.png)
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
作用機序
The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
類似化合物との比較
Similar Compounds
- 1-cyclopropyl-1H-pyrazol-4-amine
- N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
- 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the specific arrangement of its substituents, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its unique structure allows it to interact with different molecular targets and exhibit a range of biological effects .
特性
分子式 |
C13H18FN5 |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H18FN5/c1-3-19-13(14)10(8-16-19)7-15-12-6-11(9-4-5-9)17-18(12)2/h6,8-9,15H,3-5,7H2,1-2H3 |
InChIキー |
NMXMJIMMIFMCRX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)CNC2=CC(=NN2C)C3CC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11739804.png)
![pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739809.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739817.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739828.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739849.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739859.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739866.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739867.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739871.png)
![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739875.png)
![(3R,4R)-4-[(dimethylamino)methyl]-3-hydroxy-3-(3-methoxyphenyl)cyclohexan-1-one](/img/structure/B11739880.png)
amine](/img/structure/B11739882.png)
